molecular formula C36H55NO5 B420723 2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE

2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE

Cat. No. B420723
M. Wt: 581.8g/mol
InChI Key: VFZSOGUCJVHTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04305868

Procedure details

A mixture of 32 g (0.1 mole) of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-hydroxyethyl)propionamide, 27 g (0.1 mole) of 3(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, 1 g Tyzor TBT catalyst and 100 ml xylene was refluxed at 150° until evolution of water ceased. In the course of four hours, two ml water was collected in the Stark & Dean trap. The xylene was removed by vacuum stripping. The title compound (54 g) was recrystallized from a toluene/hexane mixture. It melted at 151°-154° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][C:18]([NH:20][CH2:21][CH2:22][OH:23])=[O:19])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[C:24]([C:28]1[CH:29]=[C:30]([CH2:39][CH2:40][C:41](O)=[O:42])[CH:31]=[C:32]([C:35]([CH3:38])([CH3:37])[CH3:36])[C:33]=1[OH:34])([CH3:27])([CH3:26])[CH3:25].C1(C)C(C)=CC=CC=1>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O>[C:35]([C:32]1[CH:31]=[C:30]([CH2:39][CH2:40][C:41]([O:23][CH2:22][CH2:21][NH:20][C:18](=[O:19])[CH2:17][CH2:16][C:7]2[CH:6]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:10]([OH:11])=[C:9]([C:12]([CH3:14])([CH3:15])[CH3:13])[CH:8]=2)=[O:42])[CH:29]=[C:28]([C:24]([CH3:26])([CH3:25])[CH3:27])[C:33]=1[OH:34])([CH3:38])([CH3:36])[CH3:37] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)NCCO
Name
Quantity
27 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
1 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of four hours, two ml water was collected in the Stark & Dean trap
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The xylene was removed by vacuum stripping
CUSTOM
Type
CUSTOM
Details
The title compound (54 g) was recrystallized from a toluene/hexane mixture

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)OCCNC(CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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